molecular formula C12H11NOS2 B103137 5-Benzylidene-3-ethyl rhodanine CAS No. 18331-34-5

5-Benzylidene-3-ethyl rhodanine

Cat. No.: B103137
CAS No.: 18331-34-5
M. Wt: 249.4 g/mol
InChI Key: ZQDPYAPUFMILTB-CSKARUKUSA-N
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Description

5-Benzylidene-3-ethyl rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including anticancer, antibacterial, antiviral, and antidiabetic properties . The structure of this compound includes a thiazolidine ring with a benzylidene group at the 5-position and an ethyl group at the 3-position. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications .

Mechanism of Action

Target of Action

5-Benzylidene-3-ethyl rhodanine, also known as BRT-1, is an active anticancer agent . The primary targets of this compound are leukemic cells . These cells are a type of cancer cell that originates in the bone marrow and is characterized by an abnormal increase in immature white blood cells.

Mode of Action

BRT-1 interacts with its targets by causing S-phase arrest and affecting DNA replication in leukemic cells . The S-phase is a period in the cell cycle during which DNA is replicated. By arresting the cells in this phase, BRT-1 prevents the cells from dividing and proliferating. This compound also affects DNA replication, a process crucial for cell division and growth. By disrupting this process, BRT-1 can further inhibit the growth and proliferation of cancer cells .

Biochemical Pathways

It is known that this compound activates apoptosis, a programmed cell death process, in leukemic cells . Apoptosis is a crucial mechanism that the body uses to get rid of damaged or unnecessary cells. By activating this process, BRT-1 can induce cell death in cancer cells, thereby inhibiting their growth and spread .

Result of Action

The molecular and cellular effects of BRT-1’s action include S-phase arrest, disruption of DNA replication, and activation of apoptosis . These effects result in the inhibition of leukemic cell growth and proliferation, and the induction of cell death . This can potentially lead to a reduction in the size of leukemic cell populations, thereby contributing to the treatment of leukemia .

Biochemical Analysis

Biochemical Properties

5-Benzylidene-3-ethyl rhodanine interacts with various enzymes, proteins, and other biomolecules. It has been found to have anticancer properties, causing S-phase arrest and affecting DNA replication in leukemic cells . This compound activates apoptosis, leading to cell death .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by causing S-phase arrest, which affects DNA replication in leukemic cells . This compound also activates apoptosis, thereby inducing cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA replication processes in cells. It causes S-phase arrest, thereby affecting DNA replication . This compound also activates apoptosis, leading to cell death .

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-3-ethyl rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Properties

IUPAC Name

5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPYAPUFMILTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214959
Record name 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18331-34-5
Record name 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18331-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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